molecular formula C20H26N8O4S B3004915 Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate CAS No. 893957-99-8

Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate

Cat. No.: B3004915
CAS No.: 893957-99-8
M. Wt: 474.54
InChI Key: JTMXHRJQSWDYSR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the piperazine and ethyl carboxylate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate
  • Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the purine ring and the presence of the piperazine and pyrimidinylsulfanylpropyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

893957-99-8

Molecular Formula

C20H26N8O4S

Molecular Weight

474.54

IUPAC Name

ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26N8O4S/c1-3-32-20(31)27-11-9-26(10-12-27)18-23-15-14(16(29)24-19(30)25(15)2)28(18)8-5-13-33-17-21-6-4-7-22-17/h4,6-7H,3,5,8-13H2,1-2H3,(H,24,29,30)

InChI Key

JTMXHRJQSWDYSR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCCSC4=NC=CC=N4)C(=O)NC(=O)N3C

solubility

not available

Origin of Product

United States

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